molecular formula C6H8O3 B8290526 Dihydroxycyclohexenone

Dihydroxycyclohexenone

Cat. No.: B8290526
M. Wt: 128.13 g/mol
InChI Key: QYOOZBGIAMCUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxycyclohexenone is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2,3-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H8O3/c7-4-2-1-3-5(8)6(4)9/h7,9H,1-3H2

InChI Key

QYOOZBGIAMCUNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the β-hydroxy ketone 8 (FIG. 6) (1.01 g, 3.85 mmol) in CH2Cl2 (10 mL) at 0° C. was added 4-(dimethylamino)pyridine (9.4 mg, 0.077 mmol), diisopropylethylamine (1.34 mL, 7.7 mmol) and acetic anhydride (0.44 mL, 4.6 mmol). After stirring at 0° C. for 6 hours, the solution was washed with saturated aqueous NaHCO3 and the NaHCO3 wash solution was extracted with CH2Cl2 (4×40 ml). The organic layer was dried with MgSO4 and concentrated to dryness. Purification by flash chromatography afforded compound 9 (FIG. 6) as a white solid (0.94 g, 100%). 1H NMR (CDCl3) δ 6.87 (dd, J=10.2, 1.8 Hz, 1H), 6.01 (dd, J=10.2, 2.4 Hz, 1H), 4.51 (dt, J=9.0, 2.1 Hz, 1H), 4.05 (m, 1H), 3.33 (s, 3H), 3.27 (s, 3H), 2.74 (dd, J=16.5, 13.2 Hz, 1H), 1.37 (s, 3H), 1.34 (s, 3H); 13C NMR (CDCl3) δ 196.8; 148.5; 130.1; 100.8; 99.7; 69.2; 8.0; 48.2; 48.1; 42.0; 17.7; 17.6.
Name
β-hydroxy ketone
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.4 mg
Type
catalyst
Reaction Step One
Yield
100%

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